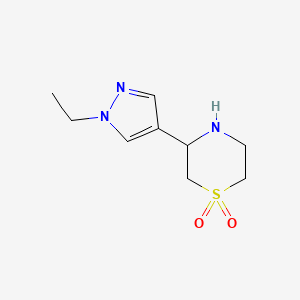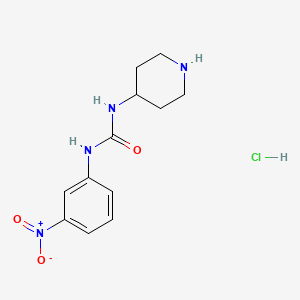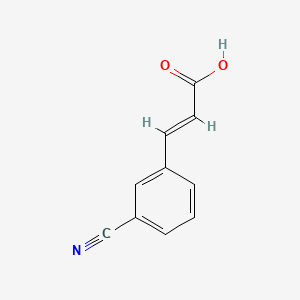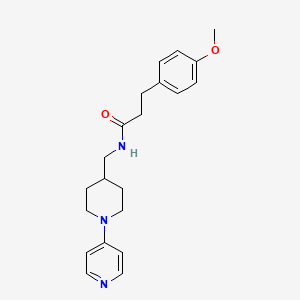
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, also known as MPMP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to enhance the release of dopamine and serotonin, two neurotransmitters that play a critical role in the regulation of mood, motivation, and reward. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has also been shown to modulate the activity of various receptors, including the mu-opioid receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to have several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has also been shown to protect neurons from oxidative stress and neurotoxicity, making it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is its potent analgesic and anti-inflammatory effects, which make it a valuable tool for studying pain and inflammation in animal models. However, one of the main limitations of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is its complex synthesis method, which can make it difficult to obtain in large quantities for use in experiments.
未来方向
There are several future directions for the study of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide. One area of research is the development of new pain medications based on the structure of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide. Another area of research is the investigation of the potential neuroprotective effects of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide and its potential applications in various fields.
合成方法
The synthesis of 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with 4-pyridylacetic acid to form 4-(4-methoxybenzyl)pyridine. The second step involves the reduction of the double bond in 4-(4-methoxybenzyl)pyridine using sodium borohydride to form 4-(4-methoxybenzyl)pyridine-1-ol. The third step involves the reaction of 4-(4-methoxybenzyl)pyridine-1-ol with 1-(4-chlorobutyl)-4-piperidinone to form 3-(4-methoxybenzyl)-1-(4-chlorobutyl)-4-piperidinone. The final step involves the reaction of 3-(4-methoxybenzyl)-1-(4-chlorobutyl)-4-piperidinone with methylamine to form 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide.
科学研究应用
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. 3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-5-2-17(3-6-20)4-7-21(25)23-16-18-10-14-24(15-11-18)19-8-12-22-13-9-19/h2-3,5-6,8-9,12-13,18H,4,7,10-11,14-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWUOKOJQAUCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

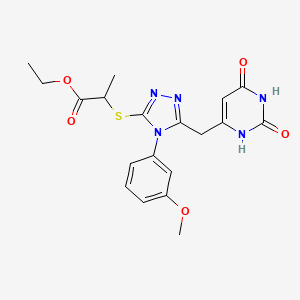
![3-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2660044.png)
![2-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2660046.png)
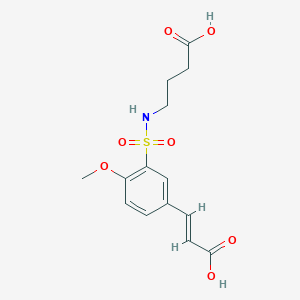
![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)furan-2-carboxamide](/img/structure/B2660048.png)

![rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B2660050.png)
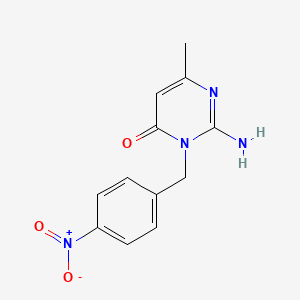
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2660053.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2660059.png)
